molecular formula C4H10NaO4S B147662 Sulfuric acid, monobutyl ester, sodium salt CAS No. 1000-67-5

Sulfuric acid, monobutyl ester, sodium salt

Cat. No.: B147662
CAS No.: 1000-67-5
M. Wt: 177.18 g/mol
InChI Key: INONUHNSEHDKJS-UHFFFAOYSA-N
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Description

“Sulfuric acid, monobutyl ester, sodium salt” is also known as “sodium butyl sulfate”. It is the sodium salt of Monobutyl sulfate . Monobutyl sulfate is used as a wetting agent in the mercerization of cotton . The molecular weight of this compound is 176.17 g/mol .


Molecular Structure Analysis

The molecular formula of “this compound” is C4H9NaO4S . The InChI code is 1S/C4H10O4S.Na/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7);/q;+1/p-1 and the InChI key is NGDIAZZSCVVCEW-UHFFFAOYSA-M .

Scientific Research Applications

Catalysis and Synthesis

Sodium bisulfate, closely related to the sulfuric acid ester , serves as an effective catalyst in esterification processes, offering a safer and potentially more environmentally friendly alternative to traditional sulfuric acid catalysts. Research demonstrates its utility in synthesizing compounds like isobutyl butyrate and dibutyl adipate, achieving high yields under optimized conditions (Yu Shan-xin, 2003); (Y. Shan, 2001).

Energy Storage

Significant advancements in energy storage technologies, particularly sodium-sulfur batteries, are facilitated by materials related to sulfuric acid esters. These developments are critical for applications requiring high energy density and efficiency, such as stationary energy storage and electric vehicles. Research has highlighted the potential of sodium-sulfur batteries for both high-temperature applications and room-temperature operation, emphasizing their promise for large-scale energy storage solutions (Z. Wen et al., 2008); (C. Delmas, 2018).

Agriculture

The effects of epibrassinolide and its sulfuric acid esters on the growth parameters and crop yield of sunflower have been studied, showing that certain sulfuric acid esters can significantly influence plant growth and development, particularly in field experiments. This research indicates potential agricultural applications of sulfuric acid esters in enhancing crop productivity (Ya. V. Khamiuk et al., 2022).

Environmental and Recycling Applications

The recycling of spent sulfuric acid from industrial processes into useful products like sodium and ammonium sulfates demonstrates the environmental applications of sulfuric acid esters. This approach not only addresses waste management concerns but also contributes to the circular economy by creating valuable products from waste materials (A. Badikova et al., 2017).

Safety and Hazards

“Sulfuric acid, monobutyl ester, sodium salt” is harmful if swallowed and causes skin irritation and serious eye irritation. It may also cause respiratory irritation .

Biochemical Analysis

Biochemical Properties

Sodium butyl sulfate interacts with various biomolecules in its biochemical reactions. As a wetting agent, it interacts with the proteins and enzymes present in cotton during mercerization . The nature of these interactions is primarily physical, altering the structure of the cotton fibers to increase their strength .

Cellular Effects

The effects of sodium butyl sulfate on cellular processes are not well-studied. Similar compounds, such as sodium butyrate, have been shown to have significant effects on cells. Sodium butyrate has been found to attenuate oxidative stress and inflammation in cells, potentially through inhibiting autophagy and affecting cellular metabolism .

Molecular Mechanism

It is known that the compound can interact with biomolecules through its sulfate group . This interaction could potentially lead to changes in gene expression, enzyme activation or inhibition, and other molecular effects.

Temporal Effects in Laboratory Settings

It is known that the compound is stable at room temperature

Metabolic Pathways

Organosulfates, a class of compounds to which sodium butyl sulfate belongs, are known to be metabolized through various pathways involving enzymes and cofactors .

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for Sulfuric acid, monobutyl ester, sodium salt involves the reaction between butanol and sulfuric acid, followed by neutralization with sodium hydroxide.", "Starting Materials": ["Butanol", "Sulfuric acid", "Sodium hydroxide"], "Reaction": [ "Mix butanol and sulfuric acid in a reaction flask.", "Heat the mixture to 50-60°C and stir for 1-2 hours to form butyl hydrogen sulfate.", "Cool the mixture and slowly add sodium hydroxide solution to neutralize the acid.", "Stir the mixture for 30 minutes and filter the precipitated sodium sulfate.", "Concentrate the filtrate under reduced pressure to obtain Sulfuric acid, monobutyl ester, sodium salt as a clear liquid." ] }

CAS No.

1000-67-5

Molecular Formula

C4H10NaO4S

Molecular Weight

177.18 g/mol

IUPAC Name

sodium;butyl sulfate

InChI

InChI=1S/C4H10O4S.Na/c1-2-3-4-8-9(5,6)7;/h2-4H2,1H3,(H,5,6,7);

InChI Key

INONUHNSEHDKJS-UHFFFAOYSA-N

Isomeric SMILES

CCCCOS(=O)(=O)[O-].[Na+]

SMILES

CCCCOS(=O)(=O)[O-].[Na+]

Canonical SMILES

CCCCOS(=O)(=O)O.[Na]

1000-67-5

Synonyms

Sulfuric Acid Monobutyl Ester Sodium Salt;  Butyl Sodium Sulphate;  Sodium Butyl Sulfate;  Sodium n-Butyl Sulfate

Origin of Product

United States
Customer
Q & A

Q1: Apart from dispersing carbon nanotubes, what other applications utilize Sodium Butyl Sulfate?

A: Sodium Butyl Sulfate finds utility in membrane technology, specifically in the fabrication of reverse osmosis membranes. [] It acts as a hydrophilic agent when incorporated into a polysulfone/polyaniline nanocomposite membrane. This addition enhances the membrane's water permeability without significantly impacting its salt rejection rate. [] The presence of Sodium Butyl Sulfate helps modify the membrane's surface properties, leading to improved performance in desalination applications.

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